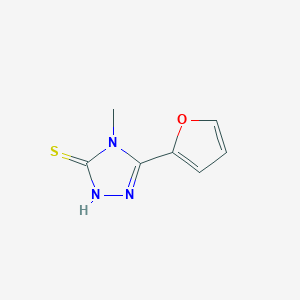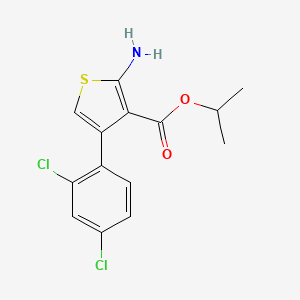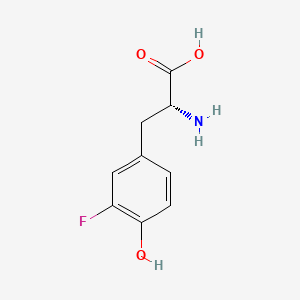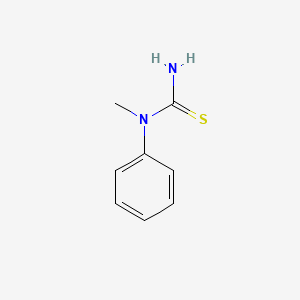
3-(2-Methyl-1,3-thiazol-4-yl)anilin
Übersicht
Beschreibung
The compound "3-(2-Methyl-1,3-thiazol-4-yl)aniline" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular compound is characterized by the presence of an aniline group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various chemical reactions. In the case of 5-acetyl-4-methyl-2-(substituted anilino)thiazole, the process begins with the refluxing of substituted aniline with aqueous HCl and NH_4SCN to yield substituted phenylthiourea. This intermediate then reacts with 3-bromo-2,4-pentanedione in acetone to form the thiazolone compound with moderate yields ranging from 61.0% to 69.1% . Another related compound, 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, is synthesized through the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone . These methods demonstrate the versatility in the synthesis of thiazole derivatives, which can be tailored to produce a wide range of compounds with varying substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial in determining their biological activity. For instance, the crystal structure of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was determined to be monoclinic with specific cell dimensions, and the compound was found to crystallize in the space group P21/c . The detailed molecular structure is essential for understanding the interaction of these compounds with biological targets, such as enzymes or receptors.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions that are central to their biological activity. The study of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors involved the optimization of their potency through structure-guided design and structure-activity relationship (SAR) analysis . These compounds act as ATP-antagonistic inhibitors, and their biochemical SARs are rationalized through X-ray crystallography of the analogues in complex with CDK2 . This analysis is indicative of the complex chemical interactions that thiazole derivatives can engage in within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystallographic data of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole provides insights into its density and molecular geometry, which can affect its reactivity and interaction with other molecules . These properties are important for the practical application of thiazole derivatives in pharmaceuticals, where solubility and stability can impact the efficacy and shelf-life of the drug.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate, einschließlich “3-(2-Methyl-1,3-thiazol-4-yl)anilin”, weisen antioxidative Aktivität auf . Dies macht sie potenziell nützlich bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden, wie z. B. Herz-Kreislauf-Erkrankungen, neurodegenerative Erkrankungen und Krebs.
Analgetische und entzündungshemmende Aktivitäten
Einige Thiazolderivate haben signifikante analgetische und entzündungshemmende Aktivitäten gezeigt . Dies deutet darauf hin, dass “this compound” potenziell zur Entwicklung neuer analgetischer und entzündungshemmender Medikamente eingesetzt werden könnte .
Antibakterielle Aktivität
Thiazolderivate haben eine antimikrobielle Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht .
Antifungale Aktivität
Es wurde festgestellt, dass Thiazolverbindungen antifungale Eigenschaften besitzen . Dies deutet darauf hin, dass “this compound” bei der Entwicklung neuer antifungaler Medikamente eingesetzt werden könnte.
Antivirale Aktivität
Thiazolderivate haben antivirale Aktivität gezeigt . Dies deutet darauf hin, dass “this compound” potenziell bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.
Antitumor- oder zytotoxische Aktivität
Thiazolderivate haben Antitumor- oder zytotoxische Aktivität gezeigt . Dies deutet darauf hin, dass “this compound” potenziell bei der Entwicklung neuer Antitumor- oder zytotoxischer Medikamente eingesetzt werden könnte .
Neuroprotektive Aktivität
Thiazolderivate haben neuroprotektive Aktivität gezeigt . Dies deutet darauf hin, dass “this compound” potenziell bei der Entwicklung neuer neuroprotektiver Medikamente eingesetzt werden könnte.
Herbizide Aktivität
Obwohl nicht direkt mit “this compound” verwandt, haben einige Thiazolderivate herbizide Aktivitäten gezeigt . Dies deutet darauf hin, dass “this compound” potenziell bei der Entwicklung neuer Herbizide eingesetzt werden könnte.
Wirkmechanismus
- The primary targets of 3-(2-Methyl-1,3-thiazol-4-yl)aniline are not explicitly mentioned in the available literature. However, thiazoles, the class of compounds to which it belongs, have diverse biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
- Thiazoles often act by modulating enzymes, receptors, or cellular processes. For example, some thiazoles inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Eigenschaften
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZPWZSSBCSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353062 | |
| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89250-34-0 | |
| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methyl-thiazol-4-yl)-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)





![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)
